molecular formula C10H7FN2O2 B1462164 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1152534-81-0

1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B1462164
CAS RN: 1152534-81-0
M. Wt: 206.17 g/mol
InChI Key: VMURDAHWBSKSRM-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid include a molecular weight of 206.17 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 .

Scientific Research Applications

  • Functionalization and Cyclization Reactions : A study by Yıldırım and Kandemir (2006) demonstrated the conversion of 1H-pyrazole-3-carboxylic acid into N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, showing its potential in synthesizing various derivatives through functionalization reactions (Yıldırım & Kandemir, 2006).

  • Synthesis and Crystal Structures : Another study, by Loh et al. (2013), explored the synthesis of four pyrazole compounds, including those with fluorophenyl groups, and their crystal structures, revealing insights into the molecular configuration of such compounds (Loh et al., 2013).

  • Anticancer Applications : A study on an Aurora kinase inhibitor, which includes a compound with a 2-fluorophenyl group, suggested potential use in cancer treatment due to its ability to inhibit Aurora A (ヘンリー,ジェームズ, 2006).

  • Antiproliferative Activity : Kasımoğulları et al. (2015) synthesized novel pyrazole-3-carboxylic acid derivatives and evaluated their antiproliferative activities against various cell lines, highlighting their potential in biomedical research (Kasımoğulları et al., 2015).

  • Novel Pyrazole Derivatives Synthesis : Erdem et al. (2017) reported on the synthesis of novel pyrazole derivatives from 4-phenylcarbonyl-5-phenyl-2,3-dihydro-2,3-furandione, contributing to the body of knowledge on pyrazole chemistry (Erdem et al., 2017).

  • Synthesis and Antimicrobial Activities : A study by Ragavan et al. (2010) focused on the synthesis of novel 1,5-diaryl pyrazole derivatives and their antibacterial and antifungal activities, demonstrating the compound's relevance in developing new antimicrobial agents (Ragavan et al., 2010).

  • Potential NLO Materials : Chandrakantha et al. (2013) synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and studied their optical nonlinearity, suggesting potential applications in optical limiting (Chandrakantha et al., 2013).

  • Fluorescent Dye Synthesis : Wrona-Piotrowicz et al. (2022) developed highly fluorescent dyes containing a pyrazolylpyrene chromophore, indicating potential use in fluorescence-based applications (Wrona-Piotrowicz et al., 2022).

Safety And Hazards

The safety data sheet for a related compound, (2-Fluorophenyl)piperazine, indicates that it is considered hazardous. It may cause severe skin burns and eye damage, respiratory irritation, and may be harmful if swallowed or in contact with skin .

properties

IUPAC Name

1-(2-fluorophenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-3-1-2-4-9(7)13-6-5-8(12-13)10(14)15/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMURDAHWBSKSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC(=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid

CAS RN

1152534-81-0
Record name 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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